molecular formula C13H25BO2 B6210912 2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246916-35-6

2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6210912
CAS No.: 2246916-35-6
M. Wt: 224.1
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Description

2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with an ethylpent-1-en-1-yl group. The presence of the boron atom imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of an appropriate boronic acid or boronate ester with an alkene under specific conditions. One common method involves the hydroboration of an alkene with a borane reagent, followed by oxidation to form the desired dioxaborolane compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes using specialized equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium perborate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Solvents such as THF, dichloromethane, and ethanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield boronic acids, while reduction can produce boranes or other reduced boron species.

Scientific Research Applications

2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.

    Biology: In biological research, the compound can be used to label biomolecules for imaging and detection purposes.

    Industry: In industrial applications, the compound is used in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which allows the compound to participate in a wide range of chemical reactions. The dioxaborolane ring structure also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: can be compared with other boron-containing compounds such as boronic acids, boronate esters, and boranes.

    Boronic acids: These compounds have a similar boron atom but differ in their functional groups and reactivity.

    Boronate esters: These compounds are esters of boronic acids and have different chemical properties and applications.

    Boranes: These compounds contain boron-hydrogen bonds and are used in different types of chemical reactions.

Uniqueness

The uniqueness of this compound lies in its dioxaborolane ring structure, which imparts specific reactivity and stability to the compound. This makes it particularly useful in certain types of chemical reactions and applications where other boron-containing compounds may not be as effective.

Properties

CAS No.

2246916-35-6

Molecular Formula

C13H25BO2

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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